Full Preservation of LacY Transport Activity with MTS-17-O5-MTS vs. Complete Inactivation by Shorter MTS Cross-Linkers (I40C/N245C Mutant)
In right-side-out (RSO) membrane vesicles expressing the LacY double-Cys mutant I40C/N245C, cross-linking with MTS-17-O5-MTS (≈22 Å, flexible PEG5 spacer) yielded lactose accumulation at 128% of the untreated control level, demonstrating complete preservation—and slight enhancement—of transport function. In direct contrast, the shorter flexible homologs MTS-3-MTS (≈5 Å) and MTS-6-MTS (≈9 Å) abolished transport activity entirely (0% of control). The closest shorter PEG analog, MTS-14-O4-MTS (≈17 Å), restored 121% of control activity, while MTS-11-O3-MTS (≈15 Å) and MTS-8-O2-MTS (≈11 Å) yielded only 44% and 27% of control, respectively. The rigid maleimide cross-linker NDM (≈12.5 Å) failed to support significant activity even though its contour length exceeds some partially permissive flexible MTS reagents [1].
| Evidence Dimension | Lactose transport activity after quantitative cross-linking (percentage of untreated control accumulation at 5 min) |
|---|---|
| Target Compound Data | MTS-17-O5-MTS: 128% of control (≈22 Å, flexible PEG5) |
| Comparator Or Baseline | MTS-3-MTS: 0% (≈5 Å, flexible alkyl); MTS-6-MTS: 0% (≈9 Å, flexible alkyl); MTS-8-O2-MTS: ≈27% (≈11 Å, flexible PEG2); MTS-11-O3-MTS: ≈44% (≈15 Å, flexible PEG3); MTS-14-O4-MTS: 121% (≈17 Å, flexible PEG4); NDM: low/negligible (≈12.5 Å, rigid aromatic) |
| Quantified Difference | MTS-17-O5-MTS vs. MTS-3-MTS/MTS-6-MTS: +128 percentage-point gain; vs. MTS-8-O2-MTS: +101 pp; vs. MTS-11-O3-MTS: +84 pp; vs. MTS-14-O4-MTS: +7 pp; vs. NDM: >128 pp advantage |
| Conditions | E. coli RSO membrane vesicles expressing LacY mutant I40C/N245C; cross-linking performed in presence of TDG ligand; Δμ̄H⁺-driven lactose accumulation measured at 5 min; ≥3 independent measurements; n = 3–15 per data point |
Why This Matters
For researchers probing periplasmic gate opening in MFS transporters or any protein requiring a ≥22 Å flexible tether to preserve native dynamics, MTS-17-O5-MTS is functionally required; any shorter analog (including the commercially popular MTS-14-O4-MTS at 17 Å) may fail to span the distance or provide sufficient conformational compliance to recapitulate full activity.
- [1] Zhou, Y., Guan, L., Freites, J. A., & Kaback, H. R. (2008). Opening and closing of the periplasmic gate in lactose permease. Proceedings of the National Academy of Sciences, 105(10), 3774–3778. doi:10.1073/pnas.0800825105 View Source
